(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base to form the intermediate. This intermediate is then reacted with cinnamyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran core is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one
- (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one
- (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-ethoxy-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H18O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H18O3S/c1-16-11-13-27-22(16)15-21-23(24)19-10-9-18(14-20(19)26-21)25-12-5-8-17-6-3-2-4-7-17/h2-11,13-15H,12H2,1H3/b8-5+,21-15- |
InChI Key |
RYLDPXTZIYRPON-LCWOEKJLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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